1-Methoxybicyclo[4.1.0]heptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34737-44-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-methoxybicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-5-3-2-4-7(8)6-8/h7H,2-6H2,1H3 |
InChI Key |
YIIOFLGQQRENNW-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCCC1C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxybicyclo 4.1.0 Heptane
Strategies for Constructing the Bicyclo[4.1.0]heptane Core
The formation of the bicyclo[4.1.0]heptane system, also known as the norcarane (B1199111) skeleton, is the key step in the synthesis of 1-methoxybicyclo[4.1.0]heptane. This is typically achieved by creating a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) framework. The primary methods involve the direct cyclopropanation of a cyclohexene (B86901) derivative, such as 1-methoxycyclohexene (B1584985).
Cyclopropanation Reactions for Spiroanellation
Cyclopropanation reactions involve the addition of a carbene or carbenoid species to an alkene double bond. In the context of this compound synthesis, these reactions are applied to an appropriate cyclohexene precursor to form the fused three-membered ring.
A common and well-established method for constructing the bicyclo[4.1.0]heptane core involves the addition of a dihalocarbene to an alkene. For the synthesis of the target compound's precursors, this involves reacting 1-methoxycyclohexene with a dihalocarbene, typically dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂).
The dihalocarbene is usually generated in situ. Classic methods include the reaction of a haloform (like chloroform (B151607) or bromoform) with a strong base (the Doering-Hoffmann conditions) or through phase-transfer catalysis (the Makosza method), which uses a haloform and concentrated aqueous sodium hydroxide (B78521) with a phase-transfer catalyst. unit.no The highly electrophilic dihalocarbene then adds to the electron-rich double bond of the enol ether, 1-methoxycyclohexene. This addition is a concerted, stereospecific process that yields a gem-dihalocyclopropane. researchgate.net
Specifically, the reaction of 1-methoxycyclohexene with dichlorocarbene produces 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane. This dihalo-derivative serves as a key intermediate which can be subsequently used to synthesize other compounds. google.com For instance, a patent describes the preparation of 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane as a precursor for 1-methoxycyclohepta-1,3,5-triene. google.com Similarly, the dibromo analog has been synthesized by heating 7,7-dibromo-1-methoxybicyclo[4.1.0]heptane in quinoline (B57606). google.com The resulting gem-dihalobicyclo[4.1.0]heptane can be reductively dehalogenated using various reagents, such as sodium in liquid ammonia (B1221849) or tributyltin hydride, to afford the final this compound.
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 1-Methoxycyclohexene | Dichlorocarbene (:CCl₂) | 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane | google.com |
| 1-Methoxycyclohexene | Dibromocarbene (:CBr₂) | 7,7-dibromo-1-methoxybicyclo[4.1.0]heptane | google.com |
The Simmons-Smith reaction provides a direct and stereospecific route to cyclopropanes from alkenes. wikipedia.org The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is prepared from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgyoutube.com This method is particularly effective for electron-rich alkenes, including enol ethers like 1-methoxycyclohexene, as they are prone to polymerization under acidic conditions often used in other methods. mdpi.com
The reaction proceeds via a concerted mechanism where the methylene (B1212753) group is delivered to the same face of the double bond, resulting in a syn-addition. youtube.com For 1-methoxycyclohexene, the reaction with the Simmons-Smith reagent would directly yield this compound. The presence of the oxygen atom in the enol ether can also direct the cyclopropanation to occur on the same face of the ring.
A notable enhancement is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to increased reactivity and better yields. wikipedia.orgmdpi.com Given that the cyclopropanation of simple cyclohexene with the Simmons-Smith reagent is a standard method for producing the parent bicyclo[4.1.0]heptane (norcarane), this approach is highly applicable for the synthesis of its 1-methoxy derivative. wikipedia.org
| Precursor | Reagents | Product | Reference Principle |
|---|---|---|---|
| 1-Methoxycyclohexene | CH₂I₂ / Zn(Cu) or Et₂Zn | This compound | wikipedia.orgmdpi.com |
The Johnson-Corey-Chaykovsky reaction involves the reaction of sulfur ylides with various electrophiles. wikipedia.org While it is a powerful tool for synthesizing epoxides from aldehydes and ketones, its application for cyclopropanation is typically restricted to α,β-unsaturated carbonyl compounds (enones). organic-chemistry.orgadichemistry.com In this context, the reaction proceeds via a 1,4-conjugate addition of the sulfur ylide to the enone, followed by an intramolecular displacement to form the cyclopropane ring. wikipedia.orgnrochemistry.com
Dimethyloxosulfonium methylide is the reagent of choice for the cyclopropanation of enones. wikipedia.org The reaction with 1-methoxycyclohexene, which is an electron-rich enol ether rather than an electron-deficient enone, is not a standard application of the Corey-Chaykovsky cyclopropanation. The nucleophilic sulfur ylide would not be expected to react efficiently with the nucleophilic double bond of the enol ether. Therefore, this method is not a direct or common route for the synthesis of this compound from 1-methoxycyclohexene.
| Substrate Type | Sulfur Ylide | Product Type | Mechanism |
|---|---|---|---|
| α,β-Unsaturated Ketone (Enone) | Dimethyloxosulfonium methylide | Cyclopropyl ketone | 1,4-Conjugate Addition, then Ring Closure |
Recent advancements in photochemistry have introduced novel methods for cyclopropanation. One such strategy involves the visible light-induced generation of nucleophilic carbenes, which can undergo [2+1] cycloaddition with alkenes. nih.govrsc.org These reactions are notable for proceeding under mild conditions, often without the need for exogenous photocatalysts, sensitizers, or other additives. chemrxiv.orgrsc.org
Research has demonstrated that irradiating functionalized acyl silanes with visible light (e.g., a 427 nm LED) can generate singlet nucleophilic carbene intermediates. nih.govrsc.org When these carbenes are generated in a molecule containing a tethered alkene, they undergo rapid and highly stereospecific intramolecular [2+1] cycloaddition. This approach has been successfully used to create various bicyclo[4.1.0]heptane scaffolds, including oxa- and aza-bicyclo[4.1.0]heptane systems. rsc.orgrsc.org The reactions are typically fast, often completing in under 10 minutes. chemrxiv.org While these published examples focus on intramolecular reactions to form heteroatom-containing bicyclic systems, the underlying principle of visible light-mediated carbene generation represents a modern and powerful strategy for constructing the bicyclo[4.1.0]heptane core.
| Precursor Type | Conditions | Product Type | Reference |
|---|---|---|---|
| O-alkylated salicylaldehyde (B1680747) derived acyl silanes | Visible Light (427 nm LED), Solvent (e.g., Ether) | Oxabicyclo[4.1.0]heptane scaffolds | nih.govrsc.org |
| ortho-Sulfonamido acyl silanes with bromocrotonate | Visible Light (427 nm LED), Solvent | Azabicyclo[4.1.0]heptane scaffolds | rsc.orgchemrxiv.org |
Intramolecular Cyclization Routes
Constructing the bicyclo[4.1.0]heptane core via intramolecular cyclization involves designing a precursor where a reactive group on a side chain can form the cyclopropane ring by attacking a double bond within the molecule's core six-membered ring. This strategy offers excellent control over stereochemistry.
The visible light-mediated reactions discussed previously are prime examples of this approach. nih.govrsc.orgchemrxiv.orgrsc.org In these cases, a photochemically generated carbene is tethered to a precursor that allows for an intramolecular cycloaddition, efficiently forming the bicyclic system. rsc.org
Another distinct intramolecular strategy is the oxidative cyclopropanation of enynes. For example, a sustainable, transition-metal-free methodology has been developed for the oxidative cyclopropanation of aza-1,6-enynes. researchgate.net This method enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives through a radical cascade process mediated by visible light, forming multiple bonds in a single step under mild conditions. researchgate.net While these examples result in heteroatom-containing analogs, they highlight the power and versatility of intramolecular cyclization in building the fundamental bicyclo[4.1.0]heptane framework.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-methoxycyclohexene |
| 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane |
| 7,7-dibromo-1-methoxybicyclo[4.1.0]heptane |
| 1-methoxycyclohepta-1,3,5-triene |
| Chloroform |
| Bromoform |
| Sodium hydroxide |
| Quinoline |
| Diiodomethane |
| Iodomethylzinc iodide |
| Diethylzinc |
| Bicyclo[4.1.0]heptane (Norcarane) |
| Dimethyloxosulfonium methylide |
| Oxabicyclo[4.1.0]heptane |
| Azabicyclo[4.1.0]heptane |
Rearrangement-Based Syntheses of Bicyclo[4.1.0]heptane Derivatives
The construction of the bicyclo[4.1.0]heptane skeleton, also known as a norcarane scaffold, can be efficiently achieved through various rearrangement reactions. These methods often involve the formation of the cyclopropane ring fused to a six-membered ring via intramolecular processes.
A significant strategy involves the gold-catalyzed cycloisomerization of 1,6-enynes. cdnsciencepub.commasterorganicchemistry.com In this process, a chiral cationic Au(I) catalyst system, such as (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP-(AuCl)2/AgOTf, facilitates the reaction under mild conditions in toluene. This method is notable for producing functionalized bicyclo[4.1.0]heptene derivatives with excellent enantiomeric excesses. cdnsciencepub.com Another related approach uses gold to promote the cycloisomerization of 1-cyclopropen-6-enes. The cyclopropene (B1174273) moiety, upon complexation with the metal, isomerizes into a gold carbenoid, which then cyclopropanates the remote alkene within the same molecule to yield bicyclo[4.1.0]heptane derivatives. tcichemicals.com
Palladium-catalyzed intramolecular coupling and cyclization also serves as a powerful tool. For instance, the reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides in the presence of a palladium catalyst like Pd(PPh₃)₄ results in the diastereoselective formation of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. smolecule.comnih.gov The proposed mechanism begins with the oxidative addition of the palladium catalyst to the β-styryl bromide. The resulting intermediate activates the diene system towards an intramolecular nucleophilic attack from the enolate, leading to the bicyclic product after reductive elimination. nih.gov
Other rearrangement strategies include the photoisomerization of β,γ-enones and reactions involving Fischer carbene complexes, where an alkyne insertion is followed by rearrangement to afford the bicyclo[4.1.0]heptane system. tcichemicals.com
Introduction of the Methoxy (B1213986) Moiety
Once the bicyclo[4.1.0]heptane framework is established, the methoxy group can be introduced through several methods, including direct methoxylation or the conversion of other functional groups.
Direct methoxylation involves the addition of a methoxy group to a precursor molecule in a single conceptual step. One such method is the dehydrochlorination of 3-chloro-3-methyl-1-butine in the presence of 1-methoxycyclohexene, which directly yields 7-dimethylvinylidene-1-methoxybicyclo[4.1.0]heptane. nist.gov
Another approach is the acid-catalyzed hydromethoxylation of related polycyclic systems. The reaction of tricyclo[4.1.0.0²’⁷]hept-1-yl phenyl sulfones with methanol (B129727) in the presence of a catalytic amount of perchloric acid results in the formation of diastereoisomeric exo-7-phenylsulfonyl-2-methoxybicyclo[4.1.0]heptanes. wikipedia.org This reaction is initiated by the endo attack of a proton, followed by the cleavage of a C-C bond and trapping of the resulting cation by methanol. wikipedia.org
| Precursor | Reagents | Product | Isomer Ratio (endo:exo) |
| tricyclo[4.1.0.0²’⁷]hept-1-yl phenyl sulfone | CH₃OH, HClO₄ (cat.) | exo-7-phenylsulfonyl-2-methoxybicyclo[4.1.0]heptane | Predominantly endo-2 isomer |
| 7-methyltricyclo[4.1.0.0²’⁷]hept-1-yl phenyl sulfone | CH₃OH, HClO₄ (cat.) | exo-7-phenylsulfonyl-2-methoxy-1-methylbicyclo[4.1.0]heptane | Not specified |
This table summarizes the direct hydromethoxylation of tricycloheptane derivatives to form methoxybicyclo[4.1.0]heptanes, based on findings from an acid-catalyzed reaction. wikipedia.org
The methoxy group can also be installed by converting an existing functional group on the bicyclo[4.1.0]heptane ring. A primary example is the methylation of a hydroxyl group. In the synthesis of derivatives for daunosamine, (1S, 2S, 6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]-heptan-4-ol is converted to its corresponding 4-methoxy derivative. nih.gov This methylation is achieved using methanol in the presence of an acid catalyst, such as boron trifluoride (BF₃). nih.gov
A widely applicable method for this type of transformation is the Williamson ether synthesis, which involves the Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.combyjus.com In the context of this compound, this would typically involve the deprotonation of 1-hydroxybicyclo[4.1.0]heptane with a strong base like sodium hydride to form the corresponding alkoxide. This nucleophilic alkoxide would then react with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the target ether. While the bicyclic system presents some steric hindrance, the Sₙ2 pathway is generally effective for primary and some secondary substrates. masterorganicchemistry.comlibretexts.org The reactivity of halogens on the bicyclo[4.1.0]heptane system towards nucleophiles has been established, indicating the feasibility of such substitution reactions. cymitquimica.comacs.org
Stereoselective Synthesis of this compound Isomers
Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis. For this compound, both enantioselective and diastereoselective methods have been developed to access specific isomers.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. One powerful strategy is the catalytic desymmetrization of a meso starting material. For example, meso-cyclopropane-fused cyclohexene-1,4-diones, which are bicyclo[4.1.0]heptane derivatives, can be desymmetrized via a formal C(sp²)-H alkylation using a nitroalkane. thieme-connect.com This reaction is catalyzed by a bifunctional tertiary aminosquaramide derived from dihydroquinine, generating the products with high enantiomeric ratios (up to 97:3 er). thieme-connect.com
The gold-catalyzed cycloisomerization of heteroatom-tethered 1,6-enynes is another key enantioselective method. cdnsciencepub.com Using a chiral gold(I) catalyst, this reaction yields functionalized bicyclo[4.1.0]heptene derivatives with excellent enantioselectivity. cdnsciencepub.commasterorganicchemistry.com
| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) |
| Heteroatom-tethered 1,6-enynes | (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂/AgOTf | Functionalized bicyclo[4.1.0]heptenes | 90–98% |
| meso-cyclopropane-fused cyclohexene-1,4-diones | Dihydroquinine-derived aminosquaramide | Alkylated bicyclo[4.1.0]heptane diones | up to 94% (97:3 er) |
This table presents key findings in the enantioselective synthesis of bicyclo[4.1.0]heptane derivatives, highlighting the high levels of stereocontrol achievable with modern catalytic systems. cdnsciencepub.comthieme-connect.com
The development of novel bicyclo[4.1.0]heptane derivatives as antagonists for the melanin-concentrating hormone receptor R1 also underscores the importance of accessing specific stereoisomers for biological activity. nih.gov Furthermore, principles from related systems, like the palladium-catalyzed asymmetric [4 + 3] cycloaddition to form bicyclo[4.1.1]octanes, demonstrate the potential of transition metal catalysis in constructing complex, chiral bicyclic scaffolds with high enantioselectivity. chadsprep.com
Diastereoselective synthesis controls the formation of stereoisomers that are not mirror images. In the synthesis of complex carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template, high diastereoselectivity is crucial. byjus.com Key steps that establish the relative stereochemistry include highly diastereoselective allylic oxidation and hydroboration reactions. byjus.com
The palladium-catalyzed intramolecular coupling of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides is inherently diastereoselective, producing 2-styryl-substituted bicyclo[4.1.0]hept-3-enes with exclusive stereoselectivity. smolecule.comnih.gov The stereochemical outcome is dictated by the geometry of the palladium-chelated intermediate during the cyclization process. nih.gov
| Reaction Type | Reactants | Catalyst | Product | Diastereoselectivity |
| Intramolecular Coupling-Cyclization | 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione, β-styryl bromides | Pd(PPh₃)₄ | 2-styryl-substituted bicyclo[4.1.0]hept-3-enes | Exclusive diastereoselectivity |
| Hydromethoxylation | tricyclo[4.1.0.0²’⁷]hept-1-yl phenyl sulfone, Methanol | HClO₄ | exo-7-phenylsulfonyl-2-methoxybicyclo[4.1.0]heptane | Mixture of diastereomers, favors endo-2 |
| Allylic Oxidation / Hydroboration | Functionalized cyclohexene derivatives | Not specified | Functionalized bicyclo[4.1.0]heptyl intermediates | Highly diastereoselective |
This table highlights methods that offer diastereoselective control in the synthesis of substituted bicyclo[4.1.0]heptanes. smolecule.comnih.govwikipedia.orgbyjus.com
Additionally, the acid-catalyzed hydromethoxylation of tricyclo[4.1.0.0²’⁷]heptanes, while producing a mixture, shows a distinct preference for the endo-2-methoxy diastereomer, demonstrating a degree of diastereoselective control. wikipedia.org The synthesis of 7-dimethylvinylidene-1-methoxybicyclo[4.1.0]heptane is another reaction where diastereomeric products could potentially be formed, although the selectivity was not the focus of the cited study. nist.gov
Reactivity and Reaction Mechanisms of 1 Methoxybicyclo 4.1.0 Heptane
Cyclopropane (B1198618) Ring-Opening Reactions
The high ring strain of the cyclopropane ring in 1-methoxybicyclo[4.1.0]heptane facilitates its cleavage under a variety of conditions, including acid catalysis, electrophilic attack, and thermal or photochemical induction. unit.no
In the presence of protonic acids, this compound can undergo ring opening. For instance, hydromethoxylation of related tricyclo[4.1.0.02,7]heptane systems in the presence of perchloric acid involves the endo attack of a proton, leading to the formation of methoxybicyclo[4.1.0]heptane derivatives. researchgate.net While specific studies on this compound are limited, the general mechanism suggests that protonation of the cyclopropane ring or the methoxy (B1213986) group can initiate ring cleavage to form a carbocation intermediate, which is then trapped by a nucleophile. researchgate.netscholaris.ca The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation.
Electrophiles can attack the cyclopropane ring of this compound, leading to ring opening. This process is initiated by the addition of an electrophile to one of the carbon-carbon bonds of the cyclopropane ring. The resulting intermediate can then undergo further reaction, often with the incorporation of a nucleophile. For example, reactions of similar bicyclo[4.1.0]heptane systems with electrophiles like halogens have been shown to proceed with cleavage of the cyclopropane ring. researchgate.net
While less common than acid-catalyzed or electrophilic ring opening, nucleophilic attack on the cyclopropane ring of this compound or its derivatives can occur, particularly if the ring is activated by electron-withdrawing groups. However, for the parent this compound, this pathway is less favored due to the electron-donating nature of the methoxy group. Studies on related gem-dichlorocyclopropanes have shown that treatment with sodium methoxide (B1231860) can lead to ring-opening and the formation of acetylenic acetals, though this involves a more complex reaction sequence initiated by dehydrohalogenation. unit.no
Lewis acids can catalyze the ring opening of cyclopropanes by coordinating to the oxygen atom of the methoxy group, which enhances the electrophilicity of the adjacent carbon atoms and facilitates the cleavage of the cyclopropane ring. mdpi.com This can lead to the formation of a carbocationic intermediate that can be trapped by nucleophiles. For example, BF3·OEt2 has been used to catalyze reactions of vinylidenecyclopropanes, which are structurally related to this compound. acs.org The use of transition metal complexes, acting as Lewis acids, can also promote the isomerization of highly strained tricyclic molecules containing a bicyclo[1.1.0]butane moiety, which involves cleavage of a side bond to generate a cyclopropylcarbinyl-type cation. researchgate.net
Heating 7,7-dihalo-1-methoxybicyclo[4.1.0]heptane derivatives can lead to thermal ring opening and the formation of cycloheptatriene (B165957) derivatives. For example, heating 7,7-dibromo-1-methoxybicyclo[4.1.0]heptane in quinoline (B57606) yields 1-methoxycyclohepta-1,3,5-triene. google.com Similarly, heating 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane in the presence of an aromatic amine like 2-picoline also produces 1-methoxycyclohepta-1,3,5-triene. google.com
The thermal isomerization of the parent bicyclo[4.1.0]heptane system has been studied computationally, revealing that the lowest-energy pathway for thermolysis proceeds through a (E,Z)-1,3-cycloheptadiene intermediate. nih.gov
Photochemical irradiation of bicyclo[4.1.0]hept-2-ene, a related compound, leads to ring opening and the formation of various products, including cis-1,3,6-heptatriene. researchgate.net These reactions are thought to proceed through diradical intermediates. researchgate.net
Photochemical reactions of cyclopropanes often involve the formation of diradical intermediates. nih.govmsu.edu Upon absorption of light, the cyclopropane ring can cleave homolytically to form a 1,3-diradical. In the case of bicyclo[4.1.0]hept-2-ene, theoretical studies suggest that direct photolysis leads to the formation of two important singlet diradical intermediates. researchgate.net These intermediates can then decay through conical intersections to the ground state, leading to the observed products. researchgate.net The involvement of triplet surfaces is considered less competitive in the direct photolysis of this system. researchgate.net
Thermal and Photochemical Ring-Opening Pathways
Rearrangement Reactions
The strained bicyclo[4.1.0]heptane framework, combined with the influence of the methoxy substituent, makes this class of compounds prone to several types of rearrangement reactions, often leading to more stable ring systems.
Valence Isomerizations
Valence isomerizations are pericyclic reactions that involve the reorganization of sigma and pi bonds. The bicyclo[4.1.0]heptane system is in a dynamic equilibrium with its valence isomer, cycloheptatriene. The position of this equilibrium is influenced by substituents and reaction conditions. For the parent system, cyclohepta-1,3,5-triene is in equilibrium with bicyclo[4.1.0]hepta-2,4-diene. beilstein-journals.org The presence of heteroatoms or substituents, such as the methoxy group, can significantly impact the stability of each isomer and the barrier for their interconversion. beilstein-journals.org
Furthermore, thermal or metal-promoted valence isomerizations are well-documented in tricyclic systems that incorporate the bicyclo[4.1.0]heptane skeleton, such as tricyclo[4.1.0.0²,⁷]heptane. thieme-connect.de These reactions typically involve the cleavage of the internal bicyclobutane bond to form cyclobutene (B1205218) derivatives. thieme-connect.de
Transformations to Cycloheptatriene Derivatives
A key reaction of substituted 1-methoxybicyclo[4.1.0]heptanes is their transformation into cycloheptatriene derivatives. This is particularly evident in the case of 7,7-dihalogenated analogs. For instance, heating 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane in the presence of a base like quinoline or 2,6-lutidine results in the formation of 1-methoxycyclohepta-1,3,5-triene. This reaction proceeds via elimination of the two halogen atoms and subsequent ring expansion.
Detailed studies have optimized the conditions for this transformation, highlighting the role of the solvent and temperature in achieving good yields.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane | Quinoline, 160-180°C, 10 min | 1-methoxycyclohepta-1,3,5-triene | 37% (for ethoxy analog) | unit.no |
| 7,7-dibromo-1-methoxybicyclo[4.1.0]heptane | Quinoline, 150°C, 1 hr | 1-methoxycyclohepta-1,3,5-triene | 33% | unit.no |
| 7,7-dibromo-1-methoxybicyclo[4.1.0]heptane | 2,6-Lutidine, 135°C, 45 min | Methoxybromocycloheptadienes | 70% | unit.no |
Cascade Rearrangements
The reactivity of the this compound core can initiate cascade rearrangements, where a series of intramolecular reactions lead to complex molecular architectures. A notable example is the rearrangement of 1-methoxybicyclo[4.1.0]heptan-2-ols, which upon treatment with acid, can rearrange to form bicyclo[3.2.0]heptan-6-ones. This process involves the opening of the cyclopropane ring, driven by the formation of a stabilized carbocation, followed by a ring contraction.
Substitution Reactions on the Bicyclo[4.1.0]heptane Scaffold
Substitution reactions on the this compound skeleton are governed by the electronic and steric properties of the bicyclic system.
Regioselectivity and Stereoselectivity of Substitutions
The introduction of new substituents onto the bicyclo[4.1.0]heptane ring often proceeds with high levels of regio- and stereoselectivity. For example, the acid-catalyzed hydromethoxylation of tricyclo[4.1.0.0²,⁷]hept-1-yl phenyl sulfones yields diastereoisomeric exo-7-phenylsulfonyl-2-methoxybicyclo[4.1.0]heptanes, with a preference for the endo-2 isomer. researchgate.net This selectivity is attributed to the endo attack of a proton on the C1 atom, followed by the cleavage of the C1-C2 bond. researchgate.net
The stereochemical outcome of reactions can also be directed by the existing methoxy group. In the diiodomethane-copper methylenation of 3-methoxycyclohexene, cis-2-methoxybicyclo[4.1.0]heptane was the exclusive product, demonstrating the powerful directing effect of the ether function. oup.com Furthermore, substitution at the C7 position has been demonstrated, as in the reaction of 7-bromo-4-isopropenyl-1-methylbicyclo[4.1.0]heptane with 2-mercaptoethanol (B42355) in the presence of a strong base, which results in the formal replacement of the bromine atom by a sulfide (B99878) group. pleiades.online
| Reaction | Substrate | Product(s) | Key Observation | Reference |
|---|---|---|---|---|
| Hydromethoxylation | Tricyclo[4.1.0.0²,⁷]hept-1-yl phenyl sulfone | exo-7-Phenylsulfonyl-2-methoxybicyclo[4.1.0]heptanes | Predominantly the endo-2 isomer is formed. | researchgate.net |
| Methylenation | 3-Methoxycyclohexene | cis-2-Methoxybicyclo[4.1.0]heptane | Exclusive formation of the cis isomer. | oup.com |
Oxidative and Reductive Transformations
The cyclopropane ring in this compound is susceptible to both oxidative and reductive cleavage. Oxidative cleavage of arylcyclopropanes can be induced photochemically in the presence of an organic electron acceptor. acs.org More specifically, the reaction of 1-methylbicyclo[4.1.0]heptane with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) leads to hydroxylation at the C2 and C5 positions, as well as the formation of rearranged products. researchgate.net
Reductive transformations are also known. For example, the electrochemical reduction of 7,7-dibromo-4-isopropenyl-1-methylbicyclo[4.1.0]heptane generates the corresponding monobrominated species. pleiades.online These examples highlight the potential to functionalize the bicyclic system through redox reactions, although the scope and mechanisms are still areas of active investigation.
Stereochemical Considerations in 1 Methoxybicyclo 4.1.0 Heptane Chemistry
Diastereoselectivity in Cyclopropanation Processes
The formation of the bicyclo[4.1.0]heptane skeleton is most commonly achieved through the cyclopropanation of a cyclohexene (B86901) precursor. In the case of 1-methoxybicyclo[4.1.0]heptane, the starting material is 1-methoxycyclohexene (B1584985). The stereochemical outcome of this reaction, specifically the relative orientation of the newly formed cyclopropane (B1198618) ring to the existing cyclohexane (B81311) ring, is a key consideration.
The Simmons-Smith reaction, which employs an organozinc carbenoid (typically generated from diiodomethane (B129776) and a zinc-copper couple), is a widely used method for cyclopropanation. A key feature of this reaction is its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. Furthermore, the presence of directing groups, such as hydroxyl or amino functionalities, can exert significant control over the diastereoselectivity of the addition. These groups can coordinate with the zinc reagent, delivering the methylene (B1212753) group to the same face of the double bond. While the methoxy (B1213986) group in 1-methoxycyclohexene is not as strong a directing group as a hydroxyl group, it can still influence the facial selectivity of the cyclopropanation.
Another common method for cyclopropanation is the addition of carbenes, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base. The stereoselectivity of carbene additions can be influenced by both steric and electronic factors of the substrate.
Table 1: Diastereoselectivity in the Cyclopropanation of Methoxy-Substituted Cyclohexenes
| Cyclopropanating Agent | Substrate | Product(s) | Diastereomeric Ratio (cis:trans) | Reference |
| CH₂I₂/Zn-Cu | 3-Methoxycyclohexene | cis-2-Methoxybicyclo[4.1.0]heptane | Exclusive cis formation reported | |
| CHCl₃/KOtBu | 1-Methoxycyclohexene | 7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane | Data not specified |
Note: Data for the direct cyclopropanation of 1-methoxycyclohexene to this compound with specific diastereomeric ratios is not extensively reported in readily available literature, highlighting an area for further investigation.
Stereochemical Outcomes of Ring-Opening Reactions
The strained three-membered ring of this compound is susceptible to cleavage under various conditions, leading to a diverse array of functionalized cyclohexane and cycloheptane (B1346806) derivatives. The stereochemistry of the starting bicyclic compound plays a crucial role in dictating the stereochemical outcome of these ring-opening reactions.
Acid-catalyzed ring-opening, for instance, with protic acids in the presence of a nucleophile like methanol (B129727), can proceed through different pathways. Protonation of the methoxy group can lead to the formation of a tertiary carbocation at the bridgehead position. Alternatively, protonation of the cyclopropane ring can induce cleavage. The stereoelectronics of the ring system will govern which C-C bond of the cyclopropane breaks and the trajectory of the incoming nucleophile. For example, the acid-catalyzed hydromethoxylation of a related tricyclo[4.1.0.02,7]hept-1-yl phenyl sulfone results in a mixture of diastereomeric exo-7-phenylsulfonyl-2-methoxybicyclo[4.1.0]heptanes, with the endo-2 isomer being the major product. mdpi.com This suggests a high degree of stereochemical control during the ring-opening process.
Ring-opening can also be initiated by other electrophiles or by bases. The reaction of gem-dihalocyclopropanes, such as 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane, with bases can lead to ring-expanded products through a series of elimination and rearrangement steps, with the stereochemistry of the starting material influencing the geometry of the resulting cycloheptene.
Table 2: Stereochemical Outcomes in Ring-Opening Reactions of Bicyclo[4.1.0]heptane Derivatives
| Substrate | Reagents/Conditions | Major Product(s) | Stereochemical Observation | Reference |
| Tricyclo[4.1.0.02,7]hept-1-yl phenyl sulfone | MeOH, HClO₄ (cat.) | endo-2-Methoxy-exo-7-phenylsulfonylbicyclo[4.1.0]heptane | Predominance of the endo-2 isomer | mdpi.com |
| 7,7-Dibromo-3-methoxybicyclo[4.1.0]hept-3-en-2-one | Base | 6-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one | Ring expansion with defined regiochemistry | google.com |
Note: Specific data on the stereochemical outcomes of ring-opening reactions of the parent this compound are limited in the surveyed literature.
Chiral Auxiliary and Catalyst Control in Asymmetric Synthesis
The synthesis of enantiomerically pure this compound and its derivatives is of significant interest, and this is typically achieved through asymmetric catalysis or the use of chiral auxiliaries. These strategies aim to control the formation of new stereocenters during the cyclopropanation step.
Asymmetric Catalysis: A variety of chiral catalysts have been developed for the enantioselective cyclopropanation of alkenes. These often involve transition metals complexed with chiral ligands. For instance, chiral copper(I) complexes have been successfully employed in the asymmetric cyclopropanation of olefins with diazoacetates. Similarly, chiral ruthenium catalysts have shown high enantioselectivity in cyclopropanation reactions performed in protic media. researchgate.net The choice of metal, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee). Organocatalysis has also emerged as a powerful tool for enantioselective cyclopropanation, utilizing chiral amines to activate α,β-unsaturated aldehydes towards reaction with ylides. princeton.edu
Chiral Auxiliaries: An alternative approach involves the temporary attachment of a chiral auxiliary to the substrate. york.ac.uksigmaaldrich.com The auxiliary directs the stereochemical course of the cyclopropanation, and is subsequently removed to afford the enantiomerically enriched product. While this method requires additional synthetic steps for the attachment and removal of the auxiliary, it can provide high levels of stereocontrol.
Table 3: Examples of Asymmetric Control in the Synthesis of Bicyclo[4.1.0]heptane Derivatives
| Reaction Type | Catalyst/Auxiliary | Substrate | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Organocatalytic Cyclopropanation | Chiral Dihydroindole Catalyst | α,β-Unsaturated Aldehyde | Up to 94% ee | princeton.edu |
| Copper-Catalyzed Cyclopropanation | Chiral Oxazoline Ligand | Styrene | Up to 84% ee (cis) | |
| Ruthenium-Catalyzed Cyclopropanation | Chiral bis(hydroxymethyldihydrooxazolyl)pyridine Ligand | Styrene | Up to 97% ee | researchgate.net |
| Chiral Auxiliary-Directed Synthesis | Ni(II) complex of a glycine (B1666218) Schiff base with a proline-derived chiral ligand | Glycine derivative | >99% de | mdpi.com |
Note: The examples in this table illustrate the high levels of stereocontrol achievable in the synthesis of cyclopropane-containing molecules. Specific applications to the asymmetric synthesis of this compound are not widely documented, representing a potential area for future research.
Theoretical and Computational Studies of 1 Methoxybicyclo 4.1.0 Heptane
Electronic Structure Analysis and Strain Energy in Bicyclo[4.1.0]heptane Systems
The electronic structure of bicyclo[4.1.0]heptane is significantly influenced by the strained three-membered ring. This strain impacts the molecule's geometry and reactivity. The fusion of the cyclopropane (B1198618) ring to the cyclohexane (B81311) ring can occur in a cis or trans fashion. The cis isomer is notably more stable due to reduced ring strain compared to the highly strained and unobserved trans isomer. quora.com For a cycloalkene ring to accommodate a trans configuration, it generally requires at least eight carbon atoms. quora.com
The strain energy of bicyclic compounds is often approximated as the sum of the strain energies of the constituent rings. thieme-connect.de For cis-bicyclo[4.1.0]heptane, the experimental strain energy has been determined to be approximately 27.2 kcal/mol. thieme-connect.de Quantum mechanical calculations have also been employed to investigate the strain in related systems. For instance, the introduction of a double bond within the bicyclo[4.1.0]heptane framework, as in bicyclo[4.1.0]hept-1,6-ene, increases the strain by about 17 kcal/mol compared to 1,2-dimethylcyclopropene. acs.org
Natural bond orbital analysis indicates that the bicyclo[4.1.0]heptane framework can support significant electron delocalization. smolecule.com In certain derivatives, hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* orbitals of adjacent C-H bonds can activate these bonds towards reactions like hydrogen atom transfer (HAT). semanticscholar.org
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Ring Strain Energy (cis-bicyclo[4.1.0]heptane) | 27.2 kcal/mol | Experimental | thieme-connect.de |
| Ring Strain Energy (bicyclo[4.1.0]heptane systems) | 26-28 kcal/mol | Ab initio | smolecule.com |
| Increase in Strain (bicyclo[4.1.0]hept-1,6-ene vs. 1,2-dimethylcyclopropene) | ~17 kcal/mol | Quantum Mechanical Calculations | acs.org |
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations are indispensable for elucidating the complex reaction mechanisms available to bicyclo[4.1.0]heptane derivatives.
Both Ab Initio and Density Functional Theory (DFT) methods have been extensively used to study the reaction pathways of bicyclo[4.1.0]heptane systems. researchgate.net DFT, particularly, offers a good balance between accuracy and computational cost for investigating ground-state reactions. For instance, DFT calculations have successfully paralleled experimental findings in the C(sp³)–H bond oxygenation of bicyclo[4.1.0]heptane and 1-methylbicyclo[4.1.0]heptane by dioxiranes. semanticscholar.org
Ab initio multiconfigurational methods, such as CASSCF/MP2, have been employed to study the photochemistry of related systems like bicyclo[4.1.0]hept-2-ene. researchgate.net These studies have been crucial in mapping out ground-state and excited-state reaction pathways. researchgate.net Furthermore, computational methods have been developed to trace reaction paths in reverse, aiding in the prediction of reactants from a target product. chemrxiv.orgnih.gov
The analysis of transition states and the calculation of energy barriers are fundamental to understanding reaction kinetics and selectivity. In the photochemical rearrangement of 1,3,5-cycloheptatriene, which can be formed from bicyclo[4.1.0]hepta-2,4-diene, a small energy barrier on an excited state surface governs the reaction kinetics and selectivity. researchgate.net At the CASSCF level, this barrier was calculated to be 7.3 kcal/mol, which was reduced to 3.8 kcal/mol when dynamic correlation effects were included using the CASPT2 method. researchgate.net
DFT studies on the rearrangement of bicyclic cyclopropane derivatives catalyzed by platinum salts have also provided detailed insights into activation barriers. For example, in the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane, the global activation barrier was calculated to be 26.09 kcal/mol for one pathway. nih.govacs.org In another pathway involving a 1,2-hydrogen shift, the activation barrier for that specific step was found to be 12.05 kcal/mol. nih.govacs.org These calculations help in determining the most favorable reaction pathways.
| Reaction | Computational Method | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Photochemical acs.orgacs.org-H shift in 1,3,5-cycloheptatriene | CASSCF | 7.3 | researchgate.net |
| Photochemical acs.orgacs.org-H shift in 1,3,5-cycloheptatriene | CASPT2 | 3.8 | researchgate.net |
| Pt-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane (Pathway-1M) | DFT | 26.09 (global) | nih.govacs.org |
| 1,2-H shift in Pt-catalyzed rearrangement (Pathway-2D) | DFT | 12.05 | nih.govacs.org |
Investigation of Intermediate Species and Diradical Formation
Many reactions of bicyclo[4.1.0]heptane systems proceed through reactive intermediates, including diradicals and cationic species. The photolysis of bicyclo[4.1.0]hept-2-ene, for instance, is proposed to involve the formation of two important diradical intermediates following the cleavage of a cyclopropane bond. researchgate.net These singlet excited diradical intermediates can then decay efficiently to the ground-state surface via conical intersections. researchgate.net
In the oxygenation of 1-methylbicyclo[4.1.0]heptane with dioxiranes, the detection of rearranged products provides clear evidence for the involvement of cationic intermediates. semanticscholar.org Computational studies support this, indicating that the formation of these cationic intermediates is facilitated by specific hyperconjugative interactions between the developing carbon radical and the cyclopropane C-C bonding orbitals, which can trigger electron transfer. semanticscholar.org
Prediction of Reactivity and Selectivity
Theoretical and computational studies are powerful tools for predicting the reactivity and selectivity of reactions involving 1-methoxybicyclo[4.1.0]heptane and related compounds. For example, in the acid-catalyzed hydromethoxylation of tricyclo[4.1.0.0(2,7)]hept-1-yl phenyl sulfones, computational analysis helps to rationalize the observed chemo-, regio-, and stereoselectivity. researchgate.net The initial proton attack and subsequent cleavage of a specific C-C bond lead to the formation of diastereoisomeric products, with the endo-2 isomer being predominant. researchgate.net
DFT calculations have also been used to explain the diastereoselectivity in the oxygenation of bicyclo[n.1.0]alkanes. semanticscholar.org The calculated activation free energy differences for hydrogen atom transfer from different C-H bonds correlate well with the experimentally observed product distributions. semanticscholar.org This predictive power is crucial for designing new synthetic methodologies and understanding the factors that control reaction outcomes. The cleavage of bicyclo[n.1.0]alkanes by lead tetraacetate and thallium triacetate also shows a dependence of selectivity on the strain of the bicyclic system, which can be rationalized through computational modeling of the transition states. bohrium.com
Applications in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Polycyclic Systems
The bicyclo[4.1.0]heptane framework serves as a versatile starting point for the construction of more complex polycyclic systems. Its ability to undergo controlled ring expansion and annulation reactions makes it a key intermediate in the synthesis of fused and bridged ring structures.
Recent research has demonstrated the utility of this scaffold in visible light-mediated photoclick reactions. For instance, diazoenals, a class of stable acceptor-acceptor diazo compounds, react with vinyl arenes under visible light to produce cyclopropane-fused polycyclic motifs such as tetralin, decalin, and tetrahydrophenanthrene. chemrxiv.org These reactions proceed with high yield and diastereoselectivity, even in aqueous conditions, generating complex structures with up to five stereocenters. chemrxiv.org This approach highlights a sustainable and biocompatible platform for creating intricate molecular architectures. chemrxiv.org
The following table summarizes a reaction that exemplifies the formation of a polycyclic system from a bicyclo[4.1.0]heptane precursor.
Table 1: Synthesis of Bicyclo[4.1.0]heptane-Fused Polycycles
| Reactants | Conditions | Product Type | Key Features | Reference |
| Diazoenals, Vinyl Arenes | Visible Light | Cyclopropane-fused tetralin, decalin, and tetrahydrophenanthrene | High yield and diastereoselectivity; up to five stereocenters | chemrxiv.org |
Precursor for Cycloheptene and Cycloheptatriene (B165957) Derivatives
One of the most significant applications of 1-methoxybicyclo[4.1.0]heptane derivatives is their role as precursors to seven-membered carbocyclic rings like cycloheptenes and cycloheptatrienes. The transformation is typically achieved through the ring expansion of dihalogenated derivatives.
Specifically, 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane can be converted to 1-methoxycyclohepta-1,3,5-triene. google.com This process involves heating the dichlorinated starting material in a refluxing aromatic amine solvent, such as 2-picoline, pyridine, or 2,6-lutidine. google.com This method offers improved temperature control and higher yields compared to older methods that used quinoline (B57606) at high temperatures. google.com Similarly, 7,7-dibromo-1-methoxybicyclo[4.1.0]heptane has been used to synthesize 1-methoxycyclohepta-1,3,5-triene. google.com
The reaction of 7,7-dichlorobicyclo[4.1.0]heptane with copper salts in the presence of methanol (B129727) or ethanol (B145695) also yields cycloheptatriene-1,3,5 through dehydrochlorination and isomerization, showcasing another route to these valuable seven-membered rings. google.com Furthermore, functionalized bicyclo[4.1.0]heptane derivatives, generated via the Corey-Chaykovsky cyclopropanation of masked o-benzoquinones, can undergo ring-opening to access various tropolone (B20159) derivatives, which are a class of cycloheptatriene compounds. researchgate.net
Table 2: Synthesis of Cycloheptatriene Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
| 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane | Refluxing 2-picoline, pyridine, or 2,6-lutidine | 1-methoxycyclohepta-1,3,5-triene | google.com |
| 7,7-dibromo-1-methoxybicyclo[4.1.0]heptane | Heating in quinoline | 1-methoxycyclohepta-1,3,5-triene | google.com |
| 7,7-dichlorobicyclo[4.1.0]heptane | Cu(I) and Cu(II) salts, ROH, 160°C | Cycloheptatriene-1,3,5 | google.com |
Building Block for Heterocyclic Compounds
The bicyclo[4.1.0]heptane skeleton is not limited to carbocyclic synthesis; it is also a valuable scaffold for constructing heterocyclic systems. By incorporating heteroatoms into the bicyclic framework, novel heterocyclic structures with potential biological activity can be accessed.
For example, enantioselective synthesis of the 3-azabicyclo[4.1.0]hept-4-ene moiety has been achieved through gold-catalyzed cycloisomerization of 1,6-enynes. strath.ac.uk This provides access to nitrogen-containing bicyclic systems. The resulting azabicyclo[4.1.0]heptane can be further functionalized, for instance, by converting it to a potassium trifluoroborate salt for use in Suzuki-Miyaura cross-coupling reactions. strath.ac.uk Additionally, the synthesis of 3-oxabicyclo[4.1.0]heptane (also known as the cyclopropylpyran or CPP moiety) has been investigated for its use in creating bioisosteres of known biologically active molecules. strath.ac.uk The stereocontrolled synthesis of 1-azabicyclo[4.1.0]heptane derivatives has also been reported, highlighting the versatility of this scaffold in heterocyclic chemistry. researchgate.net
Table 3: Examples of Heterocyclic Compounds Derived from Bicyclo[4.1.0]heptane
| Heterocyclic System | Synthetic Approach | Key Features | Reference |
| 3-Azabicyclo[4.1.0]hept-4-ene | Gold-catalyzed cycloisomerization of 1,6-enynes | Enantioselective synthesis | strath.ac.uk |
| 3-Oxabicyclo[4.1.0]heptane | Conformational and synthetic studies | Used as a bioisostere for morpholine | strath.ac.uk |
| 1-Azabicyclo[4.1.0]heptane | Not specified | Stereocontrolled synthesis | researchgate.net |
Scaffold for Complex Molecular Architectures
The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane core makes it an excellent scaffold for building complex molecular architectures. Its defined stereochemistry and reactivity allow for precise installation of functional groups and further elaboration into intricate structures with potential applications in medicinal chemistry and materials science.
The synthesis of novel bicyclo[4.1.0]heptane derivatives as melanin-concentrating hormone receptor R1 (MCHR1) antagonists is a prime example. researchgate.netnih.gov By incorporating a polar heteroaryl group into the bicyclo[4.1.0]heptane scaffold, new analogues were designed that retained biological activity with reduced off-target effects. nih.gov Furthermore, the insertion of platinum(II) into a substituted bicyclo[4.1.0]heptene, specifically 7-methyl-1-methoxybicyclo[4.1.0]hept-3-ene, has been shown to trigger a unique rearrangement, demonstrating how the scaffold can participate in complex organometallic transformations. researchgate.net The use of diazoenals to create bicyclo[4.1.0]heptane-fused polycycles, which were found to be effective inhibitors of insulin (B600854) aggregation, further underscores the utility of this scaffold in developing bioactive complex molecules. chemrxiv.org
Future Research Directions in 1 Methoxybicyclo 4.1.0 Heptane Chemistry
Development of Novel Synthetic Routes
The efficient and stereoselective synthesis of 1-methoxybicyclo[4.1.0]heptane and its derivatives is paramount for unlocking their full potential. Future research is anticipated to focus on developing more sustainable and versatile synthetic methodologies.
A key precursor for many transformations is 7,7-dihalo-1-methoxybicyclo[4.1.0]heptane. Current methods often rely on the addition of dihalocarbenes to 1-methoxycyclohexene (B1584985). While effective, the generation of dihalocarbenes can involve harsh reagents. Future work could explore milder and more environmentally friendly methods for carbene generation, such as the use of alternative precursors or catalytic systems. For instance, the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane has been achieved from cyclohexene (B86901) using chloroform (B151607) and sodium hydroxide (B78521) under phase-transfer catalysis, a method that could be adapted for the methoxy-substituted analogue. oc-praktikum.de
Furthermore, the development of one-pot procedures that combine the synthesis of the bicyclic system with subsequent functionalization would be highly valuable. For example, the synthesis of ethyl this compound-7-carboxylate highlights the potential to introduce functional groups at the C7 position during the cyclopropanation step. lookchem.com Research into catalytic systems that can control the regioselectivity and stereoselectivity of such transformations is a key area for advancement.
Visible-light-mediated photoclick reactions have emerged as a powerful tool for the construction of complex molecular architectures. nih.govchemrxiv.org The application of these methods to the synthesis of this compound-fused polycycles from suitable diazo compounds and alkenes presents an exciting and largely unexplored frontier. nih.govchemrxiv.org
| Precursor | Reagents | Product | Potential Advancement |
| 1-Methoxycyclohexene | Dihalocarbene | 7,7-Dihalo-1-methoxybicyclo[4.1.0]heptane | Milder carbene generation methods |
| Cyclohexene | CHCl₃, NaOH, Phase-transfer catalyst | 7,7-Dichlorobicyclo[4.1.0]heptane | Adaptation for 1-methoxy derivative |
| 1-Methoxycyclohexene, Ethyl diazoacetate | Catalyst | Ethyl this compound-7-carboxylate | One-pot functionalization strategies |
| Diazoenals, Vinyl arenes | Visible light | Bicyclo[4.1.0]heptane-fused polycycles | Application to 1-methoxy derivatives |
Exploration of Undiscovered Reactivity Patterns
The strained three-membered ring and the electron-donating methoxy (B1213986) group in this compound suggest a rich and varied reactivity profile that is yet to be fully explored.
Ring-Opening Reactions: The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, which can be a powerful tool for the synthesis of larger ring systems. For instance, the treatment of 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane with a base can lead to the formation of 1-methoxycyclohepta-1,3,5-triene. google.com The investigation of different reagents and reaction conditions to control the regioselectivity and stereoselectivity of this ring expansion is a promising area of research. Studies on the ring-opening of related systems, such as 1-methoxy-7,7-dichlorobicyclo[6.1.0]nonane, have shown that the reaction pathway can be highly dependent on the ring size and substituents, suggesting that the reactivity of the heptane (B126788) analogue warrants detailed investigation. unit.no
Carbene Insertion Reactions: The C-H bonds within the bicyclo[4.1.0]heptane framework can be activated towards insertion reactions. Research on the reaction of dihalocarbenes with bicyclo[4.1.0]heptane derivatives has shown that the presence and position of substituents, including methoxy groups, can significantly influence the regioselectivity of the insertion. researchgate.net A systematic study of carbene and nitrene insertion reactions into the C-H bonds of this compound could lead to the development of novel methods for the late-stage functionalization of this scaffold.
Cycloaddition Reactions: The double bond in derivatives of this compound can participate in cycloaddition reactions, providing access to complex polycyclic systems. The intramolecular photochemical [2+1]-cycloaddition of nucleophilic siloxy carbenes with tethered olefins to form bicyclo[4.1.0]heptane scaffolds is a recent example of the potential of such reactions. nih.gov Exploring the participation of this compound derivatives in various pericyclic reactions, such as Diels-Alder and [3+2] cycloadditions, could lead to the discovery of new synthetic transformations.
| Reaction Type | Reactant/Conditions | Potential Products | Research Focus |
| Ring-Opening | 7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane, Base | 1-Methoxycyclohepta-1,3,5-triene | Control of regioselectivity and stereoselectivity |
| Carbene Insertion | This compound, Dihalocarbene | Functionalized bicyclo[4.1.0]heptanes | Systematic study of regioselectivity |
| Cycloaddition | Derivatives of this compound | Polycyclic systems | Exploration of various pericyclic reactions |
Advanced Stereocontrol in Complex Transformations
The development of methods for controlling the stereochemistry of reactions involving this compound is crucial for its application in the synthesis of chiral molecules.
The methoxy group at the bridgehead position can exert significant stereodirecting effects. For example, in the diiodomethane-copper methylenation of cyclic olefins, the methoxyl group has been shown to influence the stereochemical outcome of the cyclopropanation. oup.com A thorough investigation of the directing effect of the 1-methoxy group in a wider range of reactions, including epoxidations, hydrogenations, and additions to carbonyl groups, is needed.
Acid-catalyzed reactions of related tricyclic systems have been shown to proceed with high diastereoselectivity, leading to the formation of specific isomers of 2-methoxybicyclo[4.1.0]heptanes. researchgate.net Understanding the factors that govern this stereoselectivity, such as the nature of the catalyst and the reaction conditions, will be key to developing highly stereocontrolled transformations of this compound itself.
The use of chiral catalysts in reactions involving this compound represents a major opportunity for future research. The development of asymmetric catalytic systems for reactions such as cyclopropanation, C-H activation, and ring-opening would provide access to enantiomerically pure derivatives of this scaffold, which are highly valuable for applications in medicinal chemistry and materials science.
Computational Design and Prediction of Novel Derivatives
Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules and reactions. In the context of this compound, computational methods can be employed in several key areas.
Mechanism Elucidation: Theoretical studies can provide detailed insights into the mechanisms of reactions involving this compound. For instance, DFT calculations have been used to study the photochemical reaction mechanism of bicyclo[4.1.0]hept-2-ene and the cycloisomerization of enynes to form bicyclic systems. researchgate.netresearchgate.net Similar studies on the reactions of the 1-methoxy derivative would help in understanding its reactivity and in designing more efficient and selective transformations.
Prediction of Properties: Computational methods can be used to predict the physical, chemical, and biological properties of novel derivatives of this compound. This can guide the synthesis of new compounds with desired characteristics. For example, the design of novel bicyclo[4.1.0]heptane derivatives as melanin-concentrating hormone receptor (MCHR1) antagonists demonstrates the potential of this scaffold in medicinal chemistry. nih.gov Computational screening of virtual libraries of this compound derivatives could identify promising candidates for various applications.
Design of Novel Catalysts: Computational modeling can aid in the design of new catalysts for reactions involving this compound. By understanding the interactions between the substrate, catalyst, and reagents at the molecular level, it is possible to design catalysts with improved activity, selectivity, and stability.
| Research Area | Computational Method | Application |
| Mechanism Elucidation | DFT Calculations | Understanding reaction pathways and selectivity |
| Property Prediction | QSAR, Molecular Docking | Guiding the synthesis of new derivatives with desired properties |
| Catalyst Design | Molecular Modeling | Developing new and improved catalysts for transformations |
Q & A
Q. What synthetic methodologies are employed for preparing bicyclo[4.1.0]heptane derivatives, such as 1-Methoxybicyclo[4.1.0]heptane?
Answer:
- Phase Transfer Catalysis (PTC): A method used for synthesizing halogenated bicyclo derivatives (e.g., 7,7-dichlorobicyclo[4.1.0]heptane) involves reacting cyclohexene with chloroform and sodium hydroxide in the presence of benzyl triethylammonium chloride . This approach is adaptable for introducing methoxy groups via nucleophilic substitution.
- Transition-Metal-Free Cyclopropanation: Radical-mediated oxidative cyclopropanation of aza-enynes can form bicyclo[4.1.0]heptane scaffolds under mild conditions, enabling four-bond formation in a single step . For methoxy derivatives, analogous strategies may involve alkoxy radical intermediates.
Q. How is the structural identity of this compound confirmed experimentally?
Answer:
- Spectroscopic Techniques:
- Mass Spectrometry (MS): High-resolution ESI-MS can track reaction intermediates and confirm molecular weights (e.g., C₇H₁₂O derivatives) .
- NMR Spectroscopy: Comparative analysis with NIST reference data (e.g., 7-Oxabicyclo[4.1.0]heptane derivatives) helps assign stereochemistry and substituent positions .
- Chromatographic Purity: HPLC or GC-MS validates purity, especially for isomers (e.g., cis vs. trans bicyclo structures) .
Q. What safety protocols are critical when handling bicyclo[4.1.0]heptane derivatives?
Answer:
- Hazard Mitigation: Follow guidelines for similar compounds like 7-aza-bicyclo[4.1.0]heptane, including:
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in bicyclo[4.1.0]heptane functionalization?
Answer:
- Radical Pathways: Transition-metal-free reactions proceed via alkoxy or azidyl radicals, where steric and electronic factors dictate regioselectivity. For example, methoxy groups may stabilize transition states through hyperconjugation .
- Nucleosidation Stereochemistry: Substituent effects (e.g., O-acetyl vs. O-methyl groups) influence anomer formation in oxabicyclo nucleosides, as seen in 2-oxabicyclo[4.1.0]heptane derivatives .
Q. How can computational methods resolve discrepancies in experimental data for bicyclo compounds?
Answer:
- Molecular Mechanics Calculations: Compare experimental and computed strain energies (Table 1). For instance, cis-bicyclo[4.1.0]heptane shows a strain energy of 27.2 kcal/mol experimentally versus 54.1 kcal/mol computationally, highlighting the need for hybrid DFT/MD approaches .
Table 1: Strain Energy Comparisons for Bicyclo Compounds (kcal/mol)
| Compound | Experimental | Computed |
|---|---|---|
| cis-Bicyclo[4.1.0]heptane | 27.2 | 54.1 |
| trans-Bicyclo[4.1.0]heptane | 27.3 | 39.9 |
Q. How do researchers address contradictions in spectral or synthetic data for bicyclo derivatives?
Answer:
- Control Experiments: Replicate reactions under varying conditions (e.g., temperature, solvent) to isolate intermediates, as demonstrated in radical cyclopropanation studies .
- Cross-Validation: Use multiple spectroscopic techniques (e.g., NMR, IR, MS) and compare with authoritative databases like NIST .
Q. What strategies enable functionalization of bicyclo[4.1.0]heptane cores for biomedical applications?
Answer:
- Nucleoside Analog Synthesis: Introduce uracil or thymine moieties via glycosylation, as shown for 2-oxabicyclo[4.1.0]heptane derivatives. β-anomers form preferentially with O-acetyl protecting groups, while α/β mixtures arise with O-methyl groups .
- Fluorination: Modify ring positions with trifluoromethyl groups (e.g., 1,5,5-trifluoro-7-oxabicyclo[4.1.0]heptane) to enhance metabolic stability .
Methodological Notes
- Data Reproducibility: Document reaction conditions (e.g., catalyst loading, solvent ratios) and characterization data in alignment with IUPAC guidelines .
- Ethical Reporting: Disclose computational assumptions (e.g., force field parameters) and experimental limitations (e.g., side reactions in PTC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
